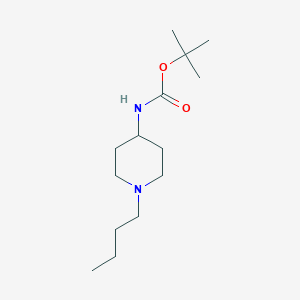

4-(N-BOC-Amino)-1-butylpiperidine

Description

The Pervasive Role of Piperidine (B6355638) Derivatives in Organic Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the fields of organic synthesis and medicinal chemistry. wikipedia.orgnih.gov This prevalence stems from the piperidine skeleton's ability to influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net Consequently, piperidine derivatives are integral components in numerous classes of pharmaceuticals and are found in a vast array of natural alkaloids, such as piperine, which imparts the characteristic taste to black pepper. wikipedia.orgresearchgate.net

The significance of piperidines in drug discovery is highlighted by their presence in over twenty classes of pharmaceuticals. researchgate.netnih.gov For instance, the piperidine structure is found in the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine, the vasodilator minoxidil, and the antipsychotic haloperidol. youtube.com The development of drugs like Donepezil, used for the treatment of Alzheimer's disease, also relies on the synthesis of piperidine precursors. nih.gov Furthermore, research has demonstrated the potential of piperidine derivatives as cognition enhancers, inhibitors of the hepatitis C virus (HCV), and as agents against various other therapeutic targets. nih.govnih.gov

Strategic Utility of N-Protected Aminopiperidines in Building Block Syntheses

In the multi-step synthesis of complex organic molecules, particularly in pharmaceutical development, the strategic use of protecting groups is fundamental. N-protected aminopiperidines are prime examples of versatile building blocks where a protecting group is employed to mask the reactivity of a nitrogen atom, thereby enabling selective chemical transformations at other positions of the molecule. nbinno.com The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. nbinno.comsmolecule.com

The use of N-Boc-protected aminopiperidines allows chemists to perform reactions on other parts of the piperidine ring or on substituents without the interference of the reactive amino group. nbinno.com Once the desired modifications are complete, the Boc group can be cleanly removed to reveal the free amine, which can then participate in subsequent reactions, such as amide bond formation or further alkylation. nbinno.comsmolecule.com This orthogonality is crucial for the efficient and controlled synthesis of complex target molecules. nbinno.com

A prominent example is the use of 4-amino-1-Boc-piperidine as a starting material in the synthesis of potent inhibitors for various biological targets. It has been employed in the preparation of inhibitors for silent information regulator human type 2 (SIRT2) and in the synthesis of piperidinylamino-diarylpyrimidine (pDAPY) derivatives which act as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). sigmaaldrich.com The strategic placement of the Boc protecting group on the piperidine nitrogen allows for the elaboration of the 4-amino group, leading to the construction of highly functionalized and biologically active compounds. The development of efficient synthetic routes to these N-protected building blocks is therefore an active area of research. nih.gov

Structural Significance of the 4-(N-BOC-Amino)-1-butylpiperidine Moiety within Nitrogen Heterocycle Chemistry

The chemical compound this compound, also known as tert-Butyl N-(1-butylpiperidin-4-yl)carbamate, is a specialized building block within the broader class of N-protected aminopiperidines. smolecule.com Its structure is characterized by a piperidine ring substituted at the 1-position with a butyl group and at the 4-position with a Boc-protected amino group. This specific arrangement of functional groups makes it a valuable intermediate in medicinal chemistry research. smolecule.com

The butyl group at the 1-position of the piperidine ring influences the lipophilicity and steric properties of the molecule, which can be crucial for its interaction with biological targets. The 4-(N-BOC-amino) group, as previously discussed, provides a protected primary amine that can be deprotected at a later synthetic stage for further functionalization. smolecule.com This compound serves as a precursor for the synthesis of a variety of aminopiperidine derivatives. smolecule.com For example, derivatives of 4-aminopiperidine (B84694) have been investigated for their potential as antiviral agents, particularly against HIV-1 by targeting the C-C motif chemokine receptor 5 (CCR5), and as antibacterial agents that inhibit bacterial topoisomerase type II. smolecule.comglpbio.comcaymanchem.com

The synthesis of this compound itself can be achieved through various synthetic routes. A common strategy involves the initial protection of 4-aminopiperidine with a Boc group, followed by the alkylation of the piperidine nitrogen with a butyl halide. The careful selection of synthetic pathways is essential to achieve high yields and purity of this key intermediate.

| Property | Value |

| Molecular Formula | C₁₅H₃₀N₂O₂ |

| Molecular Weight | 270.42 g/mol |

| Appearance | Solid |

| CAS Number | 1345471-82-0 |

| Data Type | Details | Reference |

| ¹H-NMR (200 MHz, CD₃OD) | δ 1.36 (s, 9H), 1.84-2.36 (m, 4H), 2.74 (m, 2H), 3.42 (m, 2H), 3.60 (br, 1H) | chemicalbook.com |

| LC/MS (M+H) | 201 | chemicalbook.com |

| Melting Point | 162-166 °C | sigmaaldrich.comchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-butylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-5-6-9-16-10-7-12(8-11-16)15-13(17)18-14(2,3)4/h12H,5-11H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDPKDHGIYFONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610953 | |

| Record name | tert-Butyl (1-butylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-82-0 | |

| Record name | tert-Butyl (1-butylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 N Boc Amino 1 Butylpiperidine

Elucidation of Convergent and Divergent Synthetic Pathways

The synthesis of 4-(N-BOC-amino)-1-butylpiperidine can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

In contrast, a divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of target molecules. Starting from a pre-functionalized piperidine (B6355638) core, such as N-benzyl-4-piperidone, allows for the introduction of various substituents at the 4-position and on the nitrogen atom. google.com This approach is particularly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies. For example, a library of 4-aminopiperidines was synthesized from N-substituted 4-piperidone (B1582916) derivatives to explore their antifungal activity.

Multistep Reaction Sequences for Piperidine Core Construction

The construction of the piperidine ring is a fundamental aspect of the synthesis. Several multistep sequences have been developed, often starting from readily available precursors like pyridine (B92270).

Alternatively, the piperidine core can be constructed through cyclization reactions. Intramolecular reductive amination of dicarbonyl compounds is a powerful method for accessing the piperidine skeleton. nih.gov Gold-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes also provides a route to polysubstituted piperidines.

A particularly relevant starting material for the synthesis of this compound is 1-Boc-4-piperidone . This commercially available ketone can be synthesized through various methods, including the Dieckmann condensation of derivatives of iminodiacetic acid.

Regio- and Chemoselective Introduction of the 4-Amino Functional Group

With the piperidine core in hand, the next critical step is the regio- and chemoselective introduction of the 4-amino group.

A widely used method is the reductive amination of a 4-piperidone derivative. Starting from N-Boc-4-piperidone, reaction with an amine source, such as ammonia (B1221849) or a protected amine equivalent, followed by reduction of the intermediate imine or enamine, yields the desired 4-aminopiperidine (B84694). dtic.mil The choice of reducing agent is crucial for the success of this reaction. Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reagent often employed for this transformation. dtic.mil

Another approach involves the Curtius rearrangement of a carboxylic acid derivative at the 4-position. Starting from isonipecotate (piperidine-4-carboxylate), the carboxyl group can be converted to an acyl azide, which then undergoes rearrangement to an isocyanate, followed by hydrolysis to the amine. nih.gov This method allows for the introduction of various substituents at the 4-position through alkylation of the isonipecotate starting material. nih.gov

The protection of the introduced amino group is also a key consideration. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under a range of conditions and its facile removal under acidic conditions. organic-chemistry.org The chemoselective N-Boc protection of 4-aminopiperidine can be achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. nih.gov

Stereocontrolled Approaches for Enantiopure Aminopiperidine Synthesis (General Considerations for Related Compounds)

While this compound itself is achiral, the synthesis of chiral aminopiperidine derivatives is of significant interest in medicinal chemistry. The principles of stereocontrolled synthesis are therefore relevant.

The stereoselective synthesis of substituted piperidines can be achieved through various strategies. One approach involves the use of chiral auxiliaries or catalysts in cyclization reactions to control the formation of stereocenters on the piperidine ring. For instance, the use of chiral ligands in transition metal-catalyzed hydrogenation or hydroamination reactions can lead to enantiomerically enriched piperidine derivatives. nih.gov

Another strategy is the diastereoselective functionalization of a pre-existing chiral piperidine core. For example, starting from a chiral amino alcohol derived from a natural amino acid, a multi-enzyme cascade involving an oxidase and an imine reductase can be used to synthesize enantiopure protected 3-aminopiperidines. rsc.org

The regioselective ring-opening of chiral epoxides fused to a piperidine ring can also be employed to introduce substituents with defined stereochemistry. researchgate.net The choice of nucleophile and reaction conditions dictates the stereochemical outcome of the ring-opening.

N-Alkylation Strategies for the 1-Butyl Substituent

The final key transformation in the synthesis of this compound is the introduction of the butyl group at the piperidine nitrogen. This is typically achieved through N-alkylation of a 4-(N-BOC-amino)piperidine precursor.

Reductive amination provides a direct method for the N-butylation of 4-(N-BOC-amino)piperidine. This involves the reaction of the secondary amine with butyraldehyde (B50154) to form an intermediate iminium ion, which is then reduced in situ.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and selectivity. dtic.mil Other borohydride (B1222165) reagents, such as sodium cyanoborohydride (NaBH₃CN), have also been used, although STAB is often preferred due to the toxicity of cyanide byproducts. researchgate.netorganicreactions.org The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

Table 1: Comparison of Reducing Agents for the Reductive Amination of 4-(N-BOC-amino)piperidine with Butyraldehyde

| Reducing Agent | Solvent | Additive/Catalyst | Temperature | Yield (%) | Reference(s) |

| Sodium triacetoxyborohydride (STAB) | DCM/DCE | Acetic Acid (optional) | Room Temp. | High | dtic.milorganicreactions.org |

| Sodium cyanoborohydride (NaBH₃CN) | MeOH | pH control (6-7) | Room Temp. | Good | dtic.milresearchgate.net |

| Picoline borane (B79455) (pic-BH₃) | Toluene | Acetic Acid | Room Temp. | High | researchgate.net |

Note: Yields are generally reported as high but can vary depending on the specific substrate and reaction conditions.

An alternative and widely used method for N-butylation is the nucleophilic substitution reaction between 4-(N-BOC-amino)piperidine and a butyl electrophile, such as butyl bromide or butyl iodide.

This Sₙ2 reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

Table 2: Conditions for Nucleophilic Substitution of 4-(N-BOC-amino)piperidine with Butyl Halides

| Butyl Electrophile | Base | Solvent | Temperature | Yield (%) | Reference(s) |

| Butyl bromide | Triethylamine | DCM | Room Temp. | Good | nih.gov |

| Butyl bromide | K₂CO₃ | DMF | Room Temp. | Good | |

| Butyl iodide | Et₃N | Acetonitrile | Room Temp. | Good |

Note: Specific yields can vary based on the precise reaction conditions and scale.

Rational Design and Implementation of Protective Group Chemistry

Selective Application of the tert-Butoxycarbonyl (BOC) Protecting Group

The choice of solvent and base can be optimized to ensure high yields and chemoselectivity, preventing undesired side reactions such as the formation of ureas. organic-chemistry.org The reaction can be performed under various conditions, including aqueous or anhydrous environments. For instance, a common method involves using a biphasic system of an organic solvent like chloroform (B151607) or THF with an aqueous sodium bicarbonate or sodium hydroxide (B78521) solution. wikipedia.org Alternatively, bases like 4-dimethylaminopyridine (B28879) (DMAP) can be used in anhydrous solvents such as acetonitrile. wikipedia.org

A key strategic consideration is the timing of the BOC protection. One pathway involves the initial butylation of 4-aminopiperidine followed by the selective BOC protection of the primary exocyclic amine. Another route involves protecting commercially available 4-aminopiperidine first and then performing the N-alkylation with a butyl group in a subsequent step. The latter approach is often preferred as it can prevent potential over-alkylation of the primary amine. nih.gov

Table 1: Representative Conditions for BOC Protection of Amines

| Precursor | Reagent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Primary Amine | Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide | Water/THF | 0 °C to RT | wikipedia.org |

| Primary Amine | Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | wikipedia.org |

| (R)-3-aminopiperidine | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine | Dichloromethane | Room Temperature | nbinno.com |

| Various Amines | Di-tert-butyl dicarbonate (Boc₂O) | None (Catalyst: HClO₄–SiO₂) | Solvent-free | Room Temperature | organic-chemistry.org |

Orthogonal Deprotection Strategies in Complex Synthetic Routes

In multi-step syntheses, orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others. researchgate.net For the synthesis of this compound, this concept becomes particularly relevant if a temporary protecting group is used on the piperidine nitrogen.

A common example involves using a benzyl (B1604629) (Bn) group to protect the piperidine nitrogen. The benzyl group is stable to the basic conditions often used for BOC protection and to the acidic conditions required for removing other protecting groups. However, it can be selectively removed via catalytic hydrogenolysis using a palladium catalyst, conditions under which the BOC group remains completely stable. wikipedia.org This allows for a synthetic route where 1-benzyl-4-piperidone is converted to 1-benzyl-4-(N-BOC-amino)piperidine, followed by debenzylation and subsequent N-butylation. google.com

The BOC group itself is robust towards most nucleophiles and bases but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol (B129727). wikipedia.org This acid lability contrasts with the stability of other protecting groups like Fmoc (removed by base, e.g., piperidine) or Alloc (removed by palladium catalysis), illustrating the principle of orthogonality. researchgate.netsigmaaldrich.com This differential stability is crucial for designing flexible and efficient synthetic pathways to complex piperidine derivatives. sigmaaldrich.comresearchgate.net

Catalytic Transformations in Piperidine Synthesis

Catalysis offers efficient and selective methods for constructing and functionalizing the piperidine scaffold. Both well-established and emerging catalytic systems play a vital role in synthesizing this compound.

Catalytic Hydrogenation Utilizing Heterogeneous Catalysts (e.g., Palladium on Carbon)

Catalytic hydrogenation is a cornerstone of piperidine synthesis, most notably for the reduction of pyridine precursors to form the saturated heterocyclic ring. researchgate.net Heterogeneous catalysts are widely employed due to their effectiveness and ease of separation from the reaction mixture. masterorganicchemistry.com

Palladium on carbon (Pd/C) is a versatile and commonly used catalyst for this transformation. wikipedia.org It effectively catalyzes the hydrogenation of the pyridine ring under hydrogen pressure. rsc.org The reaction conditions, such as temperature, pressure, and solvent, can be tuned to optimize the reaction rate and selectivity. For example, a patent describes the reduction of an imine intermediate to the corresponding amine using 10% Pd/C in methanol at 70°C and 0.8-1.0 MPa of hydrogen pressure, achieving a high yield of 90.7%. google.com Another procedure details the debenzylation of a protected aminopiperidine using 10% palladium on charcoal under 7 atm of hydrogen in ethanol (B145695), resulting in a 98% yield. chemicalbook.com

Other catalysts, such as platinum oxide (PtO₂) and ruthenium on carbon (Ru/C), are also effective for pyridine hydrogenation. researchgate.netcjcatal.com Studies have shown that Ru/C can exhibit higher activity than Pd/C under certain conditions, achieving complete conversion of pyridine to piperidine with 100% selectivity. cjcatal.com The choice of catalyst can be critical for substrates with other reducible functional groups, where chemoselectivity is paramount. chemrxiv.org

Table 2: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation

| Catalyst | Substrate | Conditions | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | Pyridinecarbonitriles | 6 bar H₂, 30-50 °C, H₂SO₄ (additive) | Piperidylmethylamines | Up to 98% selectivity | rsc.org |

| 5% Ru/C | Pyridine | 3.0 MPa H₂, 100 °C | Piperidine | 100% selectivity | cjcatal.com |

| PtO₂ | Substituted Pyridines | 50-70 bar H₂, Acetic Acid | Piperidine Derivatives | 82-96% yield | researchgate.net |

| Pd/C | N-benzylpyridinium salts | Formic acid/triethylamine | Piperidine derivatives | N/A | dicp.ac.cn |

Emerging Catalytic Systems for Efficient Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen (C-N) bonds is central to the synthesis of this compound, specifically for the introduction of the butyl group at the N1 position and potentially for the formation of the C4-amino bond. While traditional methods like alkylation with butyl halides are common, modern catalytic systems offer milder and more efficient alternatives.

Transition-metal-catalyzed C-H amination has emerged as a powerful tool for forming C-N bonds directly, offering high atom economy. nih.govibs.re.kr Catalysts based on rhodium and iridium can facilitate the direct amination of C-H bonds using organic azides as the nitrogen source under mild conditions. acs.org While direct application to this specific target may be complex, the principles guide the development of novel synthetic routes.

More directly applicable are modern catalytic methods for N-alkylation. Reductive amination, which involves the reaction of a piperidine with an aldehyde (in this case, butyraldehyde) in the presence of a reducing agent, is a highly effective method for C-N bond formation. nih.gov This can be performed under catalytic hydrogenation conditions, often using catalysts like Pd/C or Pt/C, providing a clean and efficient route to the N-butylpiperidine moiety. nih.gov Recent advancements have focused on developing integrated, continuous-flow processes for such transformations, enhancing safety and scalability. nih.gov

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

For instance, in the catalytic hydrogenation of pyridine precursors, the choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or acetic acid are commonly used. researchgate.netchemicalbook.com The addition of acidic or basic additives can also be used to tune the chemoselectivity, as demonstrated in the hydrogenation of pyridinecarbonitriles where the amount of sulfuric acid determined whether the product was the pyridyl- or piperidylmethylamine. rsc.org

In the N-alkylation step via reductive amination, the choice of reducing agent is critical. While classic reagents like sodium borohydride (NaBH₄) are effective, milder and more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred, especially for one-pot procedures, as they can be used in acidic conditions and are less likely to reduce the aldehyde starting material. nih.gov

The optimization of catalyst loading in hydrogenation reactions is a balance between reaction rate and cost. Studies show that for certain hydrogenations, a lower catalyst-to-substrate ratio can still achieve complete conversion and high selectivity in a short time, improving the economic viability of the process. rsc.org A systematic approach to optimizing these parameters, often employing Design of Experiments (DoE) methodologies, is crucial for developing a robust and scalable manufacturing process. researchgate.net

Influence of Solvent Systems and Reaction Media on Reaction Efficiency

The choice of solvent is critical in the synthesis of this compound as it can significantly impact reaction rates, yields, and the purity of the final product. The selection of an appropriate solvent system depends on the specific synthetic route employed.

For the reductive amination pathway, which involves the reaction of 4-(N-BOC-amino)piperidine with butyraldehyde in the presence of a reducing agent, the solvent must be capable of dissolving the reactants and be inert to the reaction conditions. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for this transformation. They are favored for their ability to facilitate the formation of the intermediate iminium ion and for their compatibility with mild reducing agents like sodium triacetoxyborohydride. The use of protic solvents such as methanol or ethanol can also be effective, particularly when using reducing agents like sodium cyanoborohydride. youtube.com In some cases, a mixture of solvents, such as tetrahydrofuran (B95107) (THF) and water, may be employed to ensure the solubility of all reactants and reagents.

In the context of N-alkylation , where 4-(N-BOC-amino)piperidine is reacted with a butyl halide or another butylating agent, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (B87167) (DMSO) are generally preferred. These solvents are effective at solvating the reactants and facilitating the nucleophilic substitution reaction. The presence of a base, such as potassium carbonate or triethylamine, is also crucial in this route to neutralize the acid generated during the reaction. The choice of base and solvent can be interdependent, and their combination can influence the reaction's efficiency. For instance, an electrochemical method for N-alkylation of related N-BOC protected aminopyridines has been shown to be highly efficient in acetonitrile, highlighting the role of the solvent in specialized synthetic techniques. nih.gov

The regiochemistry of reactions involving similar compounds has been shown to be dependent on whether the solvent is protic or aprotic, indicating the critical role the solvent plays in directing the outcome of the synthesis. nih.gov

Temperature, Pressure, and Concentration Effects on Reaction Kinetics

The kinetics of the synthesis of this compound are subject to the influence of temperature, pressure, and reactant concentrations.

Temperature: Generally, increasing the reaction temperature accelerates the rate of reaction by providing the molecules with greater kinetic energy, leading to more frequent and energetic collisions. For the reductive amination, the reaction is often carried out at room temperature to maintain the stability of the reactants and the reducing agent. For the N-alkylation route, moderate heating may be applied to drive the reaction to completion in a reasonable timeframe. However, excessively high temperatures should be avoided as they can lead to the decomposition of the BOC protecting group or the formation of side products. Some related alkylation reactions are performed at temperatures ranging from 0°C to 40°C. google.comgoogle.com

Pressure: For the majority of laboratory-scale syntheses of this compound, the reactions are conducted at atmospheric pressure. The use of elevated pressure is not typically required for either the reductive amination or N-alkylation routes. However, in catalytic hydrogenation processes that may be used in alternative synthetic pathways, such as the debenzylation of a precursor, pressure can play a significant role. chemicalbook.comchemicalbook.com

Concentration: The concentration of reactants can have a direct impact on the reaction rate, as described by the principles of chemical kinetics. Higher concentrations of the reactants will lead to a greater frequency of molecular collisions, thus increasing the reaction rate. However, it is important to maintain a balance, as excessively high concentrations can sometimes lead to issues with solubility, viscosity, or an increased rate of side reactions. In some synthetic procedures for related compounds, performing the reaction at a high concentration has been noted as important for achieving high conversion and yield. researchgate.net

Development of Scalable and Environmentally Benign Synthetic Processes

The development of scalable and environmentally friendly, or "green," synthetic processes is a key consideration in modern organic chemistry. For the synthesis of this compound, this involves optimizing the reaction to be safe, efficient, and minimally impactful on the environment, particularly for large-scale production.

A key aspect of a scalable process is the use of readily available and inexpensive starting materials. google.com The synthetic route should also be robust and reproducible, providing high yields of the desired product with minimal purification required. For instance, a synthetic route with fewer steps and that avoids hazardous reagents like lithium aluminum hydride would be more suitable for industrial production. google.com

| Attribute | Conventional Method | Green/Scalable Approach |

| Starting Materials | May use expensive or hazardous reagents. | Utilizes readily available, low-cost, and safer raw materials. google.com |

| Solvents | Often relies on chlorinated solvents like DCM. | Prefers greener solvents like ethanol, or solvent-free conditions. |

| Reagents | May use stoichiometric, hazardous reagents like LiAlH4. google.com | Employs catalytic methods (e.g., Pd/C hydrogenation) to reduce waste. chemicalbook.comgoogle.com |

| Reaction Steps | Can involve multiple, lengthy steps. | Aims for shorter, more efficient synthetic routes. google.com |

| Purification | May require extensive chromatography. | Designed for easy product isolation and purification, often by crystallization. google.com |

| Energy Consumption | May require high temperatures or prolonged reaction times. | Optimized for lower energy use, potentially through catalysis or more efficient heating. |

Adaptation to Continuous Flow and Microwave-Assisted Synthesis Technologies

Modern synthetic technologies like continuous flow and microwave-assisted synthesis offer significant advantages in terms of reaction speed, efficiency, and scalability.

Continuous Flow Synthesis: This technique involves pumping the reactants through a heated or cooled tube or microreactor. The small reaction volume and high surface-area-to-volume ratio allow for excellent control over reaction parameters like temperature and mixing, leading to higher yields and purity. For reactions involving highly reactive intermediates or exothermic processes, flow chemistry offers enhanced safety compared to batch processing. The direct lithiation of related N-Boc protected heterocycles and subsequent reactions have been successfully implemented in continuous flow systems, demonstrating the potential for this technology in the synthesis of compounds like this compound. researchgate.netfigshare.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of chemical reactions by directly and efficiently heating the reaction mixture. biotage.com This can lead to significantly shorter reaction times, often from hours to minutes, and can also improve reaction yields and reduce the formation of side products. nih.gov While specific examples for the synthesis of this compound are not prevalent, the N-alkylation and reductive amination reactions are generally amenable to microwave heating. The use of microwave-assisted synthesis has been reported for the synthesis of N-substituted piperidines and in solid-phase peptide synthesis involving Boc-protected amino acids, indicating its applicability to similar transformations. sigmaaldrich.comsigmaaldrich.commdpi.com

| Technology | Advantages for Synthesizing this compound |

| Continuous Flow | - Enhanced safety for exothermic reactions. - Precise control over reaction conditions (temperature, time). - Improved yield and purity. - Amenable to scale-up by extending operation time. figshare.com |

| Microwave-Assisted | - Drastic reduction in reaction times. nih.gov - Increased reaction rates and potentially higher yields. biotage.com - Can enable reactions that are slow or inefficient at conventional temperatures. |

Chemical Reactivity and Derivatization Strategies of the 4 N Boc Amino 1 Butylpiperidine Scaffold

Functionalization Reactions at the Exocyclic Amino Group

The primary amino group at the C-4 position is the main site for introducing diverse functionalities. To achieve this, the acid-labile BOC protecting group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid in dioxane, to unmask the primary amine, 1-butylpiperidin-4-amine (B1281190). This key intermediate is then subjected to a variety of derivatization reactions.

Amidation and Ureation Reactions for Bioactive Compound Generation

The liberated primary amine of 1-butylpiperidin-4-amine is readily acylated to form amides, a common linkage in many biologically active molecules. This transformation is typically achieved by reacting the amine with acyl chlorides, activated carboxylic acids, or anhydrides. For instance, coupling with various carboxylic acids using standard activating agents like HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) is a widely used strategy. mdpi.com Similarly, reaction with benzoyl chloride in the presence of a base yields the corresponding N-benzoyl derivative. nih.gov

Urea and isourea derivatives can also be generated from the 4-amino group. Reaction with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas. Alternatively, multi-step procedures can be employed, such as reacting the amine with diphenyl cyanocarbonimidate to form an O-phenylisourea intermediate, which can then be displaced by another amine to generate substituted guanidines or ureas. mdpi.com These reactions are crucial for creating libraries of compounds for drug discovery, as exemplified by the synthesis of inhibitors for targets like the NLRP3 inflammasome. mdpi.com

Table 1: Examples of Amidation and Ureation Reactions

| Reactant 1 (Amine) | Reactant 2 (Electrophile) | Coupling/Activating Agent | Product Type | Reference |

|---|---|---|---|---|

| 1-(Piperidin-4-yl)-dihydro-benzodiazol-2-one | Carboxylic Acid | HBTU, HOBt, DIPEA | Amide | mdpi.com |

| 4-Amino-1-Boc-piperidine | Benzoyl chloride | Base | Amide | nih.gov |

| 1-(Piperidin-4-yl)-dihydro-benzodiazol-2-one | Diphenyl cyanocarbonimidate | - | O-Phenylisourea | mdpi.com |

This table presents examples of reactions on similar 4-aminopiperidine (B84694) scaffolds to illustrate the principles of amidation and ureation.

Reductive Amination with Carbonyl Compounds for Secondary Amine Formation

Reductive amination, or reductive alkylation, of the primary 1-butylpiperidin-4-amine with aldehydes or ketones provides a powerful method for synthesizing N-substituted secondary amines. This one-pot reaction typically involves the initial formation of a Schiff base or imine intermediate, which is then reduced in situ by a mild reducing agent without affecting the carbonyl group of the starting material.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. nih.gov For example, the reductive amination of 4-amino-1-Boc-piperidine with 2-phenylacetaldehyde using a reducing agent like sodium triacetoxyborohydride yields the corresponding secondary amine intermediate, which can be further functionalized. nih.gov This strategy allows for the introduction of a wide array of alkyl and aryl groups, significantly expanding the structural diversity achievable from the parent scaffold.

Table 2: Reductive Amination of 4-Aminopiperidine Derivatives

| Amine Component | Carbonyl Component | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| 4-Amino-1-Boc-piperidine | 2-Phenylacetaldehyde | Sodium Triacetoxyborohydride | tert-butyl (1-(phenethylamino)piperidin-4-yl)carbamate | nih.gov |

| 4-Amino-1-Boc-piperidine | 3-Formylbenzoic acid | Sodium Triacetoxyborohydride | 3-(((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid | nih.gov |

This table illustrates the reductive amination process using the closely related 4-amino-1-Boc-piperidine scaffold.

Cyclization Reactions Leading to Novel Heterocyclic Architectures

The 1-butylpiperidin-4-amine scaffold can be utilized in cyclization reactions to construct more complex, fused, or spirocyclic heterocyclic systems. These intramolecular reactions often involve a second reactive group, either present on the amine itself or introduced through a prior functionalization step.

While specific examples starting directly from 1-butylpiperidin-4-amine are not prevalent, the general strategies are well-established. For instance, the exocyclic amine can be reacted with a molecule containing two electrophilic sites, leading to the formation of a new ring. An example is the reaction with β-keto esters followed by treatment with hydrazines to form pyrazole (B372694) rings attached to the piperidine (B6355638) core. Conventional synthetic methods for forming piperidine derivatives often involve intramolecular cyclization of amines and alkenes or radical cyclization reactions, highlighting the utility of amine precursors in building complex ring systems. beilstein-journals.org These approaches are instrumental in generating novel chemical entities with potential applications in various fields of chemistry.

Transformations Involving the Piperidine Nitrogen (Post-BOC Deprotection or Direct Alkylation/Acylation)

The tertiary nitrogen atom within the 1-butylpiperidine (B1593781) ring possesses its own distinct reactivity, differing significantly from the exocyclic primary amine.

Acylation, Sulfonylation, and Carbamoylation Reactions

It is a fundamental principle of organic chemistry that tertiary amines, such as the piperidine nitrogen in the 4-(N-BOC-Amino)-1-butylpiperidine scaffold, lack a proton and therefore cannot directly undergo acylation, sulfonylation, or carbamoylation. These reactions require a reactive N-H bond.

However, these important functional groups can be readily installed on the exocyclic nitrogen atom following the removal of the BOC protecting group, as detailed in section 3.1.1. For example, after deprotection, the resulting primary amine can be reacted with sulfonyl chlorides, such as benzenesulfonyl chloride, to yield the corresponding sulfonamide. nih.gov This highlights the orthogonal nature of the two nitrogen centers, allowing for selective and directed derivatization.

Quaternization of the Piperidine Nitrogen

The lone pair of electrons on the tertiary piperidine nitrogen is nucleophilic and can react with electrophiles like alkyl halides in a process known as quaternization, or the Menshutkin reaction. researchgate.net This reaction converts the tertiary amine into a quaternary ammonium (B1175870) salt, introducing a permanent positive charge onto the piperidine ring.

The reaction of a 1-alkylpiperidine with an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, results in the formation of a 1-alkyl-1-R-piperidinium salt. researchgate.net The rate and stereoselectivity of this reaction can be influenced by the steric bulk of the substituents on the piperidine ring and the nature of the alkylating agent and solvent. researchgate.net The formation of these quaternary ammonium salts is a valuable strategy for modifying the physicochemical properties of a molecule, such as its solubility and bioavailability, and for creating compounds used as phase-transfer catalysts or ionic liquids. researchgate.netnih.gov

Explorations of Ring-Opening and Rearrangement Processes

The saturated piperidine ring in this compound is generally stable but can undergo specific reactions leading to ring-opening or skeletal rearrangements under certain conditions. These transformations often require harsh reagents or specific activation of the ring nitrogen.

One of the classical methods for the ring cleavage of cyclic amines is the von Braun reaction . This reaction involves treating a tertiary amine, such as the N-butylpiperidine moiety in the target molecule, with cyanogen (B1215507) bromide (BrCN). The reaction proceeds through a cyanamide (B42294) intermediate, resulting in the cleavage of a C-N bond of the piperidine ring. For N-alkylpiperidines, this typically leads to the formation of a ω-bromoalkylcyanamide. While specific studies on this compound are not prevalent, the general mechanism suggests that the butyl group or one of the ring carbons adjacent to the nitrogen could be cleaved. The regioselectivity of the cleavage can be influenced by the steric and electronic environment around the nitrogen atom.

Another well-established method for the ring-opening of cyclic amines is the Hofmann elimination . wikipedia.orgbyjus.commasterorganicchemistry.comchemistrysteps.comlibretexts.org This reaction involves the exhaustive methylation of the piperidine nitrogen with methyl iodide to form a quaternary ammonium salt. wikipedia.orgbyjus.comchemistrysteps.comlibretexts.org Subsequent treatment with a strong base, such as silver oxide, induces an elimination reaction to form an alkene. wikipedia.orgbyjus.comchemistrysteps.comlibretexts.org In the case of a piperidine ring, this process leads to the formation of a diene. For this compound, this would involve initial formation of the N-butyl-N-methylpiperidinium iodide, followed by conversion to the hydroxide (B78521) salt and subsequent heating to induce elimination. The regioselectivity of the initial C-N bond cleavage in the Hofmann elimination generally favors the formation of the least substituted alkene, a principle known as the Hofmann rule. wikipedia.orgbyjus.com

Rearrangement reactions of the piperidine scaffold itself are less common but can be induced under specific conditions. The Polonovski reaction offers a pathway for the rearrangement of tertiary amine N-oxides. organicreactions.orgnumberanalytics.comresearchgate.netnumberanalytics.comnih.gov This reaction involves the treatment of an N-oxide with an activating agent like acetic anhydride (B1165640), leading to the formation of an iminium ion intermediate. organicreactions.orgnumberanalytics.comresearchgate.netnumberanalytics.com This intermediate can then be trapped by nucleophiles or undergo further rearrangements. For this compound, prior oxidation of the piperidine nitrogen to the corresponding N-oxide would be necessary. The subsequent reaction with acetic anhydride could lead to N-dealkylation or the formation of an enamine. A modified Polonovski reaction using iron salts has been used for the N-demethylation of opiate alkaloids. nih.gov

Skeletal rearrangements of piperidine alkaloids have also been observed, such as the aromatic Claisen rearrangement, which has been utilized in the synthesis of complex alkaloid structures. acs.org While not a direct rearrangement of the saturated piperidine core, such strategies highlight the potential for complex transformations on substituted piperidine systems.

Table 1: Potential Ring-Opening and Rearrangement Reactions

| Reaction Name | Reagents | Intermediate(s) | Potential Product(s) for this compound scaffold |

|---|---|---|---|

| von Braun Reaction | Cyanogen bromide (BrCN) | Cyanamide | ω-Bromoalkylcyanamide |

Applications in Medicinal Chemistry and Pharmaceutical Research

The 4-aminopiperidine (B84694) scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents. The specific derivative, 4-(N-BOC-Amino)-1-butylpiperidine, serves as a key intermediate for introducing the 1-butyl-4-aminopiperidinyl moiety into target molecules, leveraging the stability and synthetic versatility offered by the BOC protecting group.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infections. nih.gov They function by binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. nih.govnih.gov The 4-aminopiperidine moiety is a key structural feature in certain classes of potent NNRTIs, particularly the piperidinylamino-diarylpyrimidine (pDAPY) derivatives. sigmaaldrich.com

The synthesis of these complex molecules often employs building blocks like 4-amino-1-Boc-piperidine or its N-alkylated derivatives. sigmaaldrich.com In a typical synthetic route, the BOC-protected piperidine (B6355638) can be coupled with a di-halogenated pyrimidine (B1678525) core. For instance, a compound like this compound would first undergo deprotection of the BOC group under acidic conditions to free the 4-amino group. This resulting 4-amino-1-butylpiperidine is then reacted with a functionalized chloropyrimidine, such as one already linked to an aniline (B41778) derivative, in a nucleophilic aromatic substitution reaction. This sequence allows for the controlled and specific introduction of the substituted piperidine "arm" of the NNRTI.

Novel bicyclic NNRTIs derived from approved drugs like etravirine (B1671769) and rilpivirine (B1684574) have shown potent activity against wild-type and mutated HIV-1 strains. nih.gov The development of these next-generation inhibitors often involves modifying the side chains attached to the central pyrimidine ring to improve potency, solubility, and the resistance profile. The 1-butyl-4-aminopiperidine group, installed using its BOC-protected precursor, can be one such modification aimed at optimizing these properties. For example, certain diarylpyrimidine NNRTIs that incorporate a substituted aminopiperidine moiety have demonstrated single-digit nanomolar activities against the wild-type HIV-1 virus. nih.gov

Table 1: Examples of NNRTI Activity with a 4-Aminopiperidine Core

| Compound Class | Target | Activity | Reference |

| Piperidinylamino-diarylpyrimidine (pDAPY) | HIV-1 Reverse Transcriptase | Potent Inhibition | sigmaaldrich.com |

| Bicyclic RPV-like NNRTIs | Wild-type HIV-1 | EC₅₀ = 2.5-3.0 nM | nih.gov |

| Bicyclic RPV-like NNRTIs | K103N/Y181C mutant HIV-1 | Low nanomolar activity | nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into drug candidates. The 4-aminopiperidine core is a frequent subject of such studies due to its wide-ranging biological activities. By systematically modifying the substituents on the piperidine ring and the 4-amino group, researchers can fine-tune a compound's affinity for its target, as well as its pharmacokinetic properties.

For example, 4-(N-Boc-amino)piperidine has been used as a starting material in the synthesis of modulators for the human CCR5 receptor, which is a co-receptor for HIV entry into T-cells. caymanchem.com In one study, SAR exploration of 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas revealed that the nature of the substituent on the piperidine nitrogen significantly impacts receptor affinity. caymanchem.com

In a different therapeutic area, SAR studies on a series of aminopiperidine derivatives as dopamine (B1211576) transporter (DAT) inhibitors showed that replacing a piperazine (B1678402) ring with a 4-aminopiperidine scaffold could improve metabolic stability. johnshopkins.edu The studies explored how different functional groups attached to the 4-amino position and the piperidine nitrogen influenced binding affinity for DAT, the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). This research identified aminopiperidine derivatives with high DAT affinity and minimal locomotor stimulation, characteristic of atypical DAT inhibitors that may have therapeutic potential for psychostimulant use disorders. johnshopkins.edu

Similarly, SAR studies on 4-aminopyridine (B3432731) derivatives, which share the core aminopyridine feature, demonstrated that the position and electronic properties of substituents on the ring dramatically alter the compound's ability to block voltage-gated potassium channels. nih.gov For instance, adding a methyl group at the 3-position increased potency seven-fold compared to the parent 4-aminopyridine, while other substitutions decreased activity. nih.gov These principles can be extrapolated to the 4-aminopiperidine core, where the butyl group in this compound is a key determinant of the molecule's lipophilicity and potential interactions within a binding pocket.

Table 2: Summary of SAR Findings for 4-Aminopiperidine Derivatives

| Compound Series | Modification | Effect on Activity | Therapeutic Area | Reference |

| 1-(3,3-diphenylpropyl)-piperidinyl amides | Substituent on piperidine nitrogen | Significant impact on receptor affinity | CCR5 Antagonists | caymanchem.com |

| Aminopiperidine DAT Inhibitors | Bioisosteric replacement of piperazine with aminopiperidine | Improved metabolic stability | Psychostimulant Use Disorders | johnshopkins.edu |

| 4-Aminopyridine Derivatives | Methyl group at 3-position | ~7-fold increase in potency | K+ Channel Blockers | nih.gov |

| 4-Aminopyridine Derivatives | Trifluoromethyl group at 2-position | ~60-fold decrease in activity | K+ Channel Blockers | nih.gov |

A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body, often to improve properties like solubility, permeability, or targeted delivery. nih.gov The BOC (tert-butoxycarbonyl) group is a cornerstone of modern organic synthesis, primarily used as a protecting group for amines. In the context of prodrug design, its role is typically indirect but essential.

In a multi-step synthesis of a complex prodrug, a reactive functional group like the 4-amino group on the 1-butylpiperidine (B1593781) core must be masked to prevent it from interfering with subsequent reactions. frontiersin.org The BOC group is ideal for this purpose. For instance, to create an ester prodrug, the this compound scaffold would allow a carboxylic acid-containing promoiety to be attached elsewhere on a larger molecule without reacting with the piperidine's amino group. Once the desired modifications are complete, the BOC group is typically removed under mild acidic conditions to yield the final compound or an intermediate for further functionalization. frontiersin.org

While the BOC group is most often a transient feature of the synthesis, some research has explored its potential as a component of the final prodrug itself. Studies on BOC-protected proline-containing monoamines found that the BOC group increased the enzymatic stability of the compounds in blood plasma. biointerfaceresearch.com This enhanced stability could be advantageous for a prodrug, allowing it to reach its target tissue or organ before being cleaved to release the active drug. biointerfaceresearch.com This suggests a dual role for the BOC group: first as a critical tool in the synthetic pathway to enable site-selective modifications, and second, in some novel applications, as a structural component of the prodrug to modulate its stability and pharmacokinetic profile.

Advanced Characterization Methodologies and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(N-BOC-Amino)-1-butylpiperidine in solution. Both one-dimensional and two-dimensional NMR experiments are employed to assign proton and carbon signals and to establish through-bond and through-space correlations.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Primary Structural Assignment and Purity Assessment

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of this compound. The chemical shifts, signal integrations, and coupling patterns observed in the ¹H NMR spectrum allow for the identification of all proton environments within the molecule. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments.

Quantitative ¹H NMR (qHNMR) can also be employed as a powerful method for purity assessment. nih.gov By integrating the signals of the analyte against a certified internal standard, the purity of the compound can be accurately determined. nih.govpurity-iq.com This method offers a versatile and orthogonal approach to traditional chromatographic purity analyses. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| tert-Butyl (CH₃) | ~1.44 (s, 9H) | ~28.4 |

| Piperidine (B6355638) (CH₂) | ~1.2-1.4 (m), ~1.8-2.0 (m) | ~32.0, ~44.0 |

| Piperidine (CH) | ~3.4-3.6 (m) | ~49.0 |

| Butyl (CH₂) | ~2.2-2.4 (m), ~1.4-1.6 (m) | ~21.0, ~29.0, ~60.0 |

| Butyl (CH₃) | ~0.9 (t) | ~14.0 |

| N-H | ~4.5 (br s) | - |

| BOC (C=O) | - | ~155.0 |

| BOC (C(CH₃)₃) | - | ~79.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is compiled from typical values for similar structures.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivities and Stereochemistry

To further confirm the structure and elucidate the connectivity of atoms, a suite of 2D NMR experiments is utilized. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY spectra would show correlations between the protons on adjacent carbons in the piperidine ring and along the butyl chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This is crucial for definitively assigning the ¹³C signals based on their attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the BOC group to the piperidine ring and the butyl group to the piperidine nitrogen. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity. This can be used to determine the stereochemistry and conformation of the molecule, for example, the relative orientation of substituents on the piperidine ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.orgnih.gov This allows for the determination of the elemental composition of this compound with high accuracy, confirming its molecular formula of C₁₄H₂₈N₂O₂. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation through Fragmentation Patterns

In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule. nih.gov For this compound, characteristic fragmentation patterns would be expected. nih.govlibretexts.org

Table 2: Predicted Fragmentation Patterns for this compound in MS/MS

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M+H]⁺ - 56 | Loss of isobutylene (B52900) (C₄H₈) from the BOC group |

| [M+H]⁺ - 100 | Loss of the entire BOC group (C₅H₈O₂) |

| [M+H]⁺ - 57 | Loss of the butyl group (C₄H₉) |

| Various piperidine ring fragments | Cleavage of the piperidine ring |

Note: The fragmentation pattern can vary depending on the ionization method and collision energy.

The fragmentation of the BOC group is a characteristic feature in the mass spectra of BOC-protected amines, often showing a loss of isobutylene (56 Da) or the entire BOC group (100 Da). nih.gov The cleavage of the butyl group and fragmentation of the piperidine ring would also produce characteristic ions. libretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 (sharp, medium intensity) |

| C-H Stretch (alkane) | 2850 - 3000 |

| C=O Stretch (carbamate) | 1680 - 1700 (strong, sharp) |

| N-H Bend (amine) | 1550 - 1650 |

| C-N Stretch | 1000 - 1250 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and conformational structures, which are invaluable for understanding the molecule's steric and electronic properties.

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly available scientific literature. The ability to perform this analysis is contingent upon the successful growth of a single crystal of suitable size and quality from a purified sample of the compound.

Should a crystalline form be obtained, the resulting data would definitively confirm the connectivity of the atoms and provide insight into the solid-state conformation of the piperidine ring (typically a chair conformation) and the orientation of the N-butyl and N-BOC-amino substituents. This empirical data is crucial for validating computational models and for understanding potential intermolecular interactions, such as hydrogen bonding, in the solid state.

Advanced Chromatographic Techniques for Purity, Separation, and Isomeric Analysis

Chromatographic methods are indispensable for the separation of this compound from unreacted starting materials, byproducts, and other impurities, as well as for the assessment of its purity and the analysis of potential isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. When coupled with a Diode Array Detector (DAD), it allows for the quantification of the compound and the assessment of its purity by detecting chromophores within the molecule. The carbamate (B1207046) group of the BOC moiety provides some UV absorbance.

For enhanced sensitivity and structural confirmation, coupling HPLC with a Mass Spectrometry (MS) detector is the preferred method. HPLC-MS enables the separation of components in a mixture followed by their mass analysis, providing molecular weight and fragmentation data.

A typical HPLC-MS analysis of this compound would be conducted using a reversed-phase column (e.g., C18) with a gradient elution system. The mobile phase often consists of a mixture of an aqueous component (such as water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Table 1: Illustrative HPLC-MS Parameters for Analysis of a Related BOC-Protected Piperidine Derivative

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity or similar |

| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS Detector | ESI-TOF (Electrospray Ionization - Time of Flight) |

| Ionization Mode | Positive |

| Mass Range | m/z 50-1000 |

Under electrospray ionization in positive mode, this compound (molar mass: 256.42 g/mol ) would be expected to be detected as the protonated molecule [M+H]⁺ at m/z 257.2. Further fragmentation in the mass spectrometer provides structural confirmation. The tert-butoxycarbonyl (BOC) protecting group is known to exhibit characteristic fragmentation patterns. Common losses include the loss of isobutylene (C₄H₈), resulting in a fragment at [M+H-56]⁺, and the loss of the entire BOC group (C₅H₉O₂), leading to a fragment at [M+H-100]⁺. researchgate.net The fragmentation of the N-butyl chain and the piperidine ring would also produce characteristic ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, direct analysis by GC-MS can be challenging and may lead to thermal degradation of the BOC group in the hot injector port. Therefore, analysis of this compound by GC-MS often requires a derivatization step to increase its volatility and thermal stability.

A common derivatization strategy for amines is acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to produce a more volatile derivative. However, this could potentially affect the BOC group. An alternative is to analyze for volatile impurities or precursors.

Should direct analysis or analysis of a volatile derivative be performed, a typical GC-MS method would involve a capillary column with a non-polar stationary phase.

Table 2: Hypothetical GC-MS Parameters for Analysis of a Derivatized Butylpiperidine Amine

| Parameter | Value |

| GC System | Agilent 7890B or similar |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 300 °C at 15 °C/min |

| MS Detector | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

The mass spectrum obtained from GC-MS provides a fragmentation pattern that serves as a "molecular fingerprint." For an N-butylpiperidine derivative, characteristic fragmentation would involve cleavage of the butyl group and fragmentation of the piperidine ring. The presence of the BOC group, if it survives the injection, would lead to fragments such as the tert-butyl cation at m/z 57.

Isomeric analysis, for instance, distinguishing between this compound and a potential isomer like 3-(N-BOC-Amino)-1-butylpiperidine, can be achieved by both HPLC and GC. The different substitution patterns on the piperidine ring would likely lead to different retention times on the chromatographic column, allowing for their separation and individual identification by the coupled mass spectrometer. For chiral isomers, specialized chiral chromatography columns would be required.

Mechanistic Investigations of Chemical Transformations Involving 4 N Boc Amino 1 Butylpiperidine

Kinetic and Thermodynamic Studies of Derivatization Reactions

The derivatization of N-BOC-piperidines often involves reactions at the piperidine (B6355638) nitrogen or at positions alpha to the nitrogen. The kinetics and thermodynamics of these transformations are crucial for controlling reaction outcomes. Studies on similar structures provide valuable insights into the factors governing these reactions.

For instance, the formation of 3,4-disubstituted piperidines through carbonyl ene and Prins cyclizations demonstrates the critical interplay between kinetic and thermodynamic control. In these reactions, the choice of catalyst and reaction temperature can dictate the stereochemical outcome. Lewis acid catalysis at low temperatures often favors the kinetically controlled product, which can then isomerize to the more thermodynamically stable product upon warming. nih.gov In contrast, using a Brønsted acid like concentrated hydrochloric acid can lead directly to the kinetically favored isomer with high diastereoselectivity. nih.gov

The following table, based on studies of related piperidine cyclizations, illustrates how reaction conditions can influence product distribution, a principle directly applicable to controlling stereochemistry in derivatizations of 4-(N-BOC-Amino)-1-butylpiperidine. nih.gov

| Catalyst | Temperature | Product Type | Diastereomeric Ratio (cis:trans) |

| MeAlCl₂ | Reflux | Thermodynamic | up to 7:93 |

| MeAlCl₂ | Low Temp | Kinetic | Predominantly cis |

| HCl (conc.) | Low Temp | Kinetic | up to >98:2 |

This table illustrates the principle of kinetic versus thermodynamic control in the formation of substituted piperidines, based on analogous systems.

Furthermore, investigations into the lithiation of N-Boc-piperidine have revealed important kinetic parameters. The deprotonation of N-Boc-piperidine is significantly slower than that of its five-membered ring analogue, N-Boc-pyrrolidine. nih.govwhiterose.ac.uk This difference in reaction rate is attributed to a higher activation energy for the removal of a proton from the piperidine ring. whiterose.ac.uk Such kinetic data is fundamental for optimizing reaction times and temperatures when performing similar transformations on this compound.

Elucidation of Reaction Mechanisms through Isotopic Labeling and Computational Modeling

Isotopic labeling is a powerful technique for tracing the pathways of atoms through a reaction, thereby elucidating the mechanism. wikipedia.org While specific isotopic labeling studies on this compound are not documented, research on other piperidine-containing molecules showcases the utility of this method. For example, in a study of the metabolism of pibutidine, a drug containing a piperidine ring, deuterium (B1214612) labeling was used to differentiate between isomeric hydroxylated metabolites. nih.gov The loss of a specific number of deuterium atoms from the piperidine ring upon hydroxylation provided clear evidence for a mechanism involving an iminium ion intermediate. nih.gov This approach could be similarly applied to study oxidative or other transformations of this compound.

Computational modeling, often used in conjunction with experimental data, provides a molecular-level understanding of reaction mechanisms. Density Functional Theory (DFT) calculations have been employed to investigate the deprotonation of N-Boc-piperidine. nih.gov These studies have shown that the thermodynamically least acidic alpha-hydrogen is preferentially removed, and they have calculated the activation energies for these processes, which are in good agreement with experimental observations. nih.gov

Computational studies have also been instrumental in understanding the conformational dynamics of N-Boc-piperidines. For instance, the rotational barrier of the BOC group in N-Boc-2-phenylpiperidine was determined using DFT calculations and validated by variable-temperature NMR spectroscopy. acs.org The rate of this rotation can be critical in stereoselective reactions, and such computational insights are invaluable for predicting and controlling the reactivity of complex piperidine derivatives like this compound. acs.orgacs.org

The table below summarizes findings from computational studies on related N-Boc-heterocycles, highlighting the type of information that can be obtained and applied to understanding the reactivity of this compound.

| System | Computational Method | Key Finding | Reference |

| N-Boc-piperidine | DFT | Higher activation energy for deprotonation compared to N-Boc-pyrrolidine. | nih.govwhiterose.ac.uk |

| N-Boc-2-phenylpiperidine | DFT | Determined the rotational barrier of the Boc group. | acs.org |

| Substituted Piperidines | DFT (B3LYP/6-31G(d)) | Calculated transition state energies for cyclization, favoring the cis product. | nih.gov |

This table presents data from computational studies on analogous piperidine systems, which can inform the mechanistic understanding of this compound reactions.

Role of Catalysis in Directing Reaction Selectivity and Improving Efficiency

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. youtube.com In the context of this compound, catalysis can play a role in both its synthesis and its subsequent transformations.

The synthesis of the precursor, 4-BOC-aminopiperidine, often employs catalytic hydrogenation, typically using palladium on carbon (Pd/C) to reduce an imine or a protected amine precursor. This catalytic step is highly efficient and selective.

In derivatization reactions, catalysts are key to controlling selectivity. As mentioned earlier, the choice between a Lewis acid and a Brønsted acid catalyst can determine the stereochemical outcome of cyclization reactions leading to piperidine rings. nih.gov Similarly, in cross-coupling reactions, which could be envisaged for derivatizing the piperidine ring or the amino substituent, palladium catalysts with specific phosphine (B1218219) ligands are known to dramatically increase reaction rates and expand the scope of possible transformations. youtube.com

The field of asymmetric organocatalysis, which uses small chiral organic molecules as catalysts, offers powerful methods for achieving high enantioselectivity. youtube.com For reactions involving the amino group of this compound or transformations at the piperidine ring, chiral catalysts could be employed to generate enantiomerically enriched products. For example, proline-catalyzed reactions are known to proceed through enamine intermediates, with the catalyst's stereochemistry directing the formation of a specific enantiomer. youtube.com While not directly demonstrated for this compound, this principle is broadly applicable to molecules with similar functionalities.

The following table provides examples of how different catalysts can influence reactions relevant to the chemistry of N-Boc-piperidines.

| Reaction Type | Catalyst | Role of Catalyst |

| Hydrogenation | Pd/C | Efficient and selective reduction of precursors. |

| Cyclization | MeAlCl₂ (Lewis Acid) | Favors thermodynamic product at higher temperatures. |

| Cyclization | HCl (Brønsted Acid) | Favors kinetic product with high diastereoselectivity. |

| Cross-Coupling | Palladium with phosphine ligands | Increases reaction rate and scope for C-N and C-C bond formation. |

| Asymmetric Aldol Reaction | Proline (Organocatalyst) | Controls enantioselectivity through a chiral enamine intermediate. |

This table summarizes the role of various catalysts in reactions pertinent to the synthesis and derivatization of substituted piperidines.

Intellectual Property Landscape and Industrial Implications

Analysis of Patent Filings Related to Synthesis and Applications of Boc-Aminopiperidines

The intellectual property landscape for Boc-aminopiperidines reveals a significant focus on optimizing synthesis routes for industrial applicability and exploring their use in creating novel therapeutic agents. Patents in this area often aim to address the limitations of existing methods, such as lengthy reaction steps, the use of hazardous reagents, and low yields, which can impede large-scale production. google.com

A notable trend in patent filings is the development of more efficient and cost-effective synthesis methods. For instance, one patented method for preparing 4-Boc-aminopiperidine involves a shorter synthetic route using readily available and less expensive raw materials. google.com This method, which includes the formation of a ketal from N-benzyl-4-piperidone, reaction with tert-butyl carbamate (B1207046) to form an imine, and subsequent catalytic hydrogenation, is highlighted for its high yield and simpler purification process, making it suitable for industrial application. google.com

Other patents focus on the synthesis of different isomers and derivatives of Boc-aminopiperidines. For example, methods for synthesizing N-Boc-3-aminopiperidine and its optical isomers have been patented, addressing challenges like racemization and the generation of byproducts in previous routes. google.com The development of stereoselective synthesis strategies is particularly important as different isomers of a compound can have vastly different pharmacological activities.

The applications of these compounds are also a key area in patent literature. 4-Boc-aminopiperidine is a vital intermediate in the synthesis of 1,4-disubstituted piperidine (B6355638) derivatives, which have shown potential as muscarinic M3 receptor antagonists. google.com These antagonists are being investigated for the treatment of a wide range of conditions, including respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma, digestive system disorders such as irritable bowel syndrome, and urinary system disorders. google.com

The following table provides a snapshot of some patented methods for the synthesis of Boc-aminopiperidines:

| Patent ID | Description of Method | Key Advantages |

| CN107805218B | A method for preparing 4-Boc-aminopiperidine via ketal formation, imine generation, and catalytic hydrogenation. google.com | Short synthetic route, readily available raw materials, high reaction yield, and simple purification. google.com |

| CN101565397B | A synthesizing method for N-Boc-3-aminopiperidine and its optical isomers. google.com | Addresses issues of high reaction condition requirements, potential for racemization, and numerous byproducts in prior methods. google.com |

| CN104628627A | A method for synthesizing 1-boc-4-aminopiperidine from 4-piperidinecarboxamide. google.com | Easy to obtain raw materials, simple operation, high yield, low cost, and good selectivity, making it suitable for industrial production. google.com |

| CN105130879A | A preparation method of (R)-3-Boc-aminopiperidine involving chiral resolution and a series of reaction steps. google.com | Mild reaction conditions, safe, stable process, low energy consumption, high yield, and environmentally friendly. google.com |

Strategies for Industrial Scale-Up and Process Validation

The transition from laboratory-scale synthesis to industrial-scale production of pharmaceutical intermediates like 4-(N-BOC-Amino)-1-butylpiperidine requires meticulous planning and validation to ensure consistency, quality, and safety.

Strategies for Industrial Scale-Up:

The scale-up of chemical processes involves more than simply increasing the quantities of reactants. Key considerations include:

Process Optimization: Laboratory procedures often need to be adapted for large-scale manufacturing. This includes optimizing reaction conditions such as temperature, pressure, and mixing to maintain yield and purity. google.com For instance, in the catalytic hydrogenation step of 4-Boc-aminopiperidine synthesis, the pressure and temperature are critical parameters that need to be controlled. google.com

Equipment Selection: The equipment used for industrial production must be capable of handling large volumes and ensuring uniform reaction conditions. The choice of reactors, separation equipment, and drying systems is crucial.

Raw Material Sourcing: Ensuring a stable and high-quality supply of raw materials is essential for uninterrupted production. globalpharmatek.com

Safety and Environmental Considerations: Industrial-scale synthesis must adhere to strict safety protocols to manage potential hazards associated with chemical reactions and handling. thepharmamaster.com Waste management and environmental impact are also significant concerns that need to be addressed. thepharmamaster.com

Process Control: Implementing robust process analytical technology (PAT) can help in real-time monitoring and control of critical process parameters, ensuring consistent product quality. ich.org

Process Validation:

Process validation is a critical component of Good Manufacturing Practices (GMP) and is required by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). umaryland.edueurofins.com It provides documented evidence that a manufacturing process is capable of consistently producing a product that meets its predetermined specifications and quality attributes. fda.gov

The process validation lifecycle typically involves three stages:

Process Design: This stage involves defining the manufacturing process based on knowledge gained through development and scale-up activities.

Process Qualification: At this stage, the process design is evaluated to determine if it is capable of reproducible commercial manufacturing. This often involves the successful completion of a number of validation batches.

Continued Process Verification: This ongoing stage involves continuous monitoring of the process during routine production to ensure that it remains in a state of control.